molecular formula C16H17N3O2S B11006422 1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11006422
M. Wt: 315.4 g/mol
InChI Key: NGRDVPQFLMYLAS-UHFFFAOYSA-N
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Description

1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), benzyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring and a pyrrolidine ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17N3O2S/c1-11-10-22-16(17-11)18-15(21)13-7-14(20)19(9-13)8-12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3,(H,17,18,21)

InChI Key

NGRDVPQFLMYLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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